molecular formula C8H11ClN2O B1402981 2-Chloro-6-isopropoxypyridin-4-amine CAS No. 1186111-99-8

2-Chloro-6-isopropoxypyridin-4-amine

Cat. No.: B1402981
CAS No.: 1186111-99-8
M. Wt: 186.64 g/mol
InChI Key: APVFZEIHRHIKLE-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxypyridin-4-amine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropoxypyridin-4-amine typically involves the chlorination of 6-isopropoxypyridin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 6-isopropoxypyridin-4-amine in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the starting material is completely consumed.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropoxypyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-6-isopropoxypyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridin-4-amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-6-ethoxypyridin-4-amine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Chloro-6-hydroxypyridin-4-amine: Similar structure but with a hydroxyl group instead of an isopropoxy group.

Uniqueness

2-Chloro-6-isopropoxypyridin-4-amine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-6-propan-2-yloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-4-6(10)3-7(9)11-8/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVFZEIHRHIKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744665
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186111-99-8
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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